(-)-trans-Myrtanyl acetate (-)-trans-Myrtanyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18485497
InChI: InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3/t9-,10-,11-/m0/s1
SMILES:
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

(-)-trans-Myrtanyl acetate

CAS No.:

Cat. No.: VC18485497

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

(-)-trans-Myrtanyl acetate -

Specification

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate
Standard InChI InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3/t9-,10-,11-/m0/s1
Standard InChI Key UWHRPSXEBAXLDR-DCAQKATOSA-N
Isomeric SMILES CC(=O)OC[C@@H]1CC[C@H]2C[C@@H]1C2(C)C
Canonical SMILES CC(=O)OCC1CCC2CC1C2(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(-)-trans-Myrtanyl acetate (IUPAC name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate) possesses the molecular formula C₁₂H₂₀O₂ and a molar mass of 196.29 g/mol . Its structure comprises a bicyclic myrtanyl moiety esterified with acetic acid, conferring both lipophilicity and volatility. The stereochemistry at positions 1S, 2R, and 5S distinguishes it from cis-isomers, influencing its biological interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.29 g/mol
InChIKeyUWHRPSXEBAXLDR-UHFFFAOYSA-N
CAS Registry92256594

Spectroscopic and Chromatographic Profiles

Gas chromatography-mass spectrometry (GC-MS) analyses consistently identify (-)-trans-Myrtanyl acetate through characteristic retention indices (RI) and fragmentation patterns. In Fortunella essential oils, it elutes at RI 1506–1578 alongside α-selinene and spathulenol, with a relative abundance of 0.62% . Nuclear magnetic resonance (NMR) data confirm the trans-configuration through coupling constants between H-2 and H-5 protons (J = 9.8 Hz).

Biosynthesis and Industrial Production

Natural Occurrence

The compound occurs natively in Eucalyptus deglupta and kumquat (Fortunella japonica) essential oils, typically constituting 0.15–0.62% of total volatiles . Its biosynthesis proceeds via the methylerythritol phosphate (MEP) pathway, where geranyl pyrophosphate undergoes cyclization to form the myrtenol precursor before acetylation.

Synthetic Routes

Industrial synthesis employs esterification of (-)-trans-myrtanol with acetic anhydride under acidic catalysis (e.g., sulfuric acid). Optimal conditions (50°C, 6 h) achieve yields >85%, with subsequent fractional distillation (bp 120–125°C at 15 mmHg) ensuring >98% purity . Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective acetylation, reducing byproduct formation.

Functional Applications and Mechanisms

Aromatic Industry Utilization

As a fragrance component, (-)-trans-Myrtanyl acetate contributes piney, herbaceous notes to perfumes and cosmetics. Its low odor threshold (0.02 ppm) and stability in ethanol solutions make it preferable to unstable aldehydes in formulations .

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 128 μg/mL) and Candida albicans (MIC: 256 μg/mL). Mechanistically, the compound disrupts microbial membranes, evidenced by propidium iodide uptake in treated cells . Synergy with carvacrol enhances efficacy against methicillin-resistant S. aureus (MRSA), reducing MICs by 4-fold .

Table 2: Antimicrobial Profile

MicroorganismMIC (μg/mL)Synergistic AgentReference
Staphylococcus aureus128Carvacrol
Candida albicans256None
Escherichia coli>512N/A

Pharmacological and Toxicological Considerations

Bioavailability and Metabolism

Rodent studies indicate rapid dermal absorption (tₘₐₓ: 1.2 h) and hepatic glucuronidation to inactive metabolites excreted renally . Plasma protein binding exceeds 90%, limiting systemic distribution but favoring topical applications .

Emerging Research Directions

Agricultural Applications

Field trials demonstrate 40% reduction in Drosophila suzukii infestations when used as a post-harvest fumigant (0.1% emulsion) . The mode of action involves octopamine receptor antagonism, disrupting insect motor function .

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